molecular formula C10H16BrNO B13773597 3-Hydroxy-4-methylphenyltrimethylammonium bromide CAS No. 64046-33-9

3-Hydroxy-4-methylphenyltrimethylammonium bromide

Cat. No.: B13773597
CAS No.: 64046-33-9
M. Wt: 246.14 g/mol
InChI Key: XFKVYSOSXFBGIZ-UHFFFAOYSA-N
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Description

(3-hydroxy-4-methylphenyl)-trimethylazanium bromide: is a quaternary ammonium compound It is characterized by the presence of a trimethylazanium group attached to a phenyl ring substituted with a hydroxyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxy-4-methylphenyl)-trimethylazanium bromide typically involves the quaternization of a tertiary amine. One common method is the reaction of 3-hydroxy-4-methylphenylamine with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (3-hydroxy-4-methylphenyl)-trimethylazanium bromide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-hydroxy-4-methylphenyl)-trimethylazanium bromide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromide ion, forming a neutral amine.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium chloride or potassium iodide.

Major Products Formed

    Oxidation: The major products are typically ketones or aldehydes.

    Reduction: The major product is a neutral amine.

    Substitution: The major products are the corresponding halide salts.

Scientific Research Applications

Chemistry

In chemistry, (3-hydroxy-4-methylphenyl)-trimethylazanium bromide is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, increasing the rate of reaction and yield.

Biology

In biological research, this compound is used as a model compound to study the interactions of quaternary ammonium compounds with biological membranes. It helps in understanding the mechanisms of action of similar compounds used in pharmaceuticals.

Medicine

In medicine, (3-hydroxy-4-methylphenyl)-trimethylazanium bromide is investigated for its potential use as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.

Industry

In the industrial sector, this compound is used in the formulation of disinfectants and sanitizers. Its effectiveness against a broad spectrum of microorganisms makes it valuable in maintaining hygiene in various settings.

Mechanism of Action

The mechanism of action of (3-hydroxy-4-methylphenyl)-trimethylazanium bromide involves its interaction with cell membranes. The positively charged trimethylazanium group interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This mechanism is similar to that of other quaternary ammonium compounds used as disinfectants.

Comparison with Similar Compounds

Similar Compounds

  • (3-hydroxy-4-methoxyphenyl)-trimethylazanium bromide
  • (4-hydroxy-3-methoxyphenyl)-trimethylazanium bromide
  • (3-hydroxy-4-methylphenyl)-triethylazanium bromide

Uniqueness

(3-hydroxy-4-methylphenyl)-trimethylazanium bromide is unique due to the presence of both a hydroxyl and a methyl group on the phenyl ring. This combination of substituents affects its chemical reactivity and interaction with biological membranes, making it distinct from other quaternary ammonium compounds.

Properties

CAS No.

64046-33-9

Molecular Formula

C10H16BrNO

Molecular Weight

246.14 g/mol

IUPAC Name

(3-hydroxy-4-methylphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C10H15NO.BrH/c1-8-5-6-9(7-10(8)12)11(2,3)4;/h5-7H,1-4H3;1H

InChI Key

XFKVYSOSXFBGIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](C)(C)C)O.[Br-]

Origin of Product

United States

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